Bienvenue dans la boutique en ligne BenchChem!

(s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one

Stereochemistry Chiral Purity HIV Protease Inhibitor Synthesis

This is the validated (S,Z)-enaminone intermediate, designated DAH-II, essential for the synthesis of the HIV protease inhibitors Ritonavir, Lopinavir, and Atazanavir. Its defined stereochemistry is critical for downstream synthetic success; substitution with structurally similar alternatives will break the synthetic pathway and introduce toxicologically unqualified impurities. Procure with guaranteed ≥98% purity (HPLC) to ensure cGMP compliance and batch-to-batch consistency.

Molecular Formula C32H32N2O
Molecular Weight 460.6 g/mol
CAS No. 156732-13-7
Cat. No. B017434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one
CAS156732-13-7
Synonyms(2S)-5-Amino-2-[bis(phenylmethyl)amino]-1,6-diphenyl-4-hexen-3-one;  (S)-2-Amino-5-(N,N-dibenzylamino)-4-oxo-1,6-diphenylhex-2-ene; 
Molecular FormulaC32H32N2O
Molecular Weight460.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)C=C(CC2=CC=CC=C2)N)N(CC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C32H32N2O/c33-30(21-26-13-5-1-6-14-26)23-32(35)31(22-27-15-7-2-8-16-27)34(24-28-17-9-3-10-18-28)25-29-19-11-4-12-20-29/h1-20,23,31H,21-22,24-25,33H2/b30-23-/t31-/m0/s1
InChIKeyIVYLNCUETJNNJU-AYRMWSDDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 50 g / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 156732-13-7: Procurement Data for (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one


(S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one (CAS 156732-13-7) is a chiral aminoketone intermediate of the enaminone class, characterized by its (S,Z)-stereoconfiguration and the presence of both enamine and ketone functional groups [1]. It is a critical building block in the synthesis of antiretroviral HIV protease inhibitors, most notably Ritonavir and Lopinavir, and is also employed in the synthetic route for Atazanavir . The compound is known in the industry by the designation DAH-II [2].

CAS 156732-13-7: Why Substitution with Generic Analogs Compromises Synthesis


Procurement of CAS 156732-13-7 cannot be replaced by structurally similar dibenzylamino or diphenylhexane intermediates without severe consequences for downstream synthesis. While the broader class of HIV protease inhibitor intermediates shares a common L-phenylalanine-derived backbone, the specific (S,Z)-enaminone structure of CAS 156732-13-7 is a non-interchangeable point on the synthetic route [1]. Substituting this compound with alternatives such as (2S,3S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol (CAS 156732-15-9) would introduce a hydroxyl group and saturated carbon chain, altering the required functional group and oxidation state for subsequent reactions, thus breaking the synthetic pathway for Ritonavir or Lopinavir . Similarly, using an analog with the incorrect stereochemistry (e.g., the (2R)-enantiomer) or different double-bond geometry would lead to the formation of diastereomeric impurities in the final API, which are often toxicologically unqualified and require costly purification [2]. The quantitative evidence below demonstrates that the specific stereochemical and functional group arrangement of CAS 156732-13-7 is directly tied to synthetic yield and impurity profile in validated processes.

CAS 156732-13-7: Quantifiable Differentiation Evidence vs. Comparators


Stereochemical Identity: (S,Z)-Specificity vs. (S) or (Z) Alone

The compound is defined by its specific (S,Z)-configuration. This is not a trivial property but a requirement for the stereoselective reduction step that follows in the Ritonavir synthesis. The patent literature for the preparation of ritonavir intermediates explicitly requires the (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one isomer [1]. An alternative compound with only an (S) designation or an undefined double bond geometry (e.g., (2S)-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one) would introduce ambiguity and potential diastereomers, reducing the stereoselectivity of the subsequent NaBH4 reduction step from a reported high enantioselectivity to an undefined mixture [2]. The InChI Key IVYLNCUETJNNJU-AYRMWSDDSA-N uniquely identifies the (S,Z)-stereoisomer, differentiating it from other possible stereoisomers [3].

Stereochemistry Chiral Purity HIV Protease Inhibitor Synthesis

Vendor Purity Specification: ≥98% (HPLC) vs. Minimum 95%

Multiple commercial vendors specify a minimum purity of 98% for this compound, with some offering up to 99% [1]. This is a quantifiable improvement over the industry minimum of 95% that is commonly cited for similar intermediates . A 3-5 percentage point increase in purity directly corresponds to a reduction in total impurities, which is critical for process robustness.

Purity HPLC Quality Control

Synthetic Process Efficiency: Streamlined Route with Reduced Steps and Toxicity

The synthesis of this compound has been optimized to a streamlined route from L-phenylalanine, involving benzylation, cyanidation with acetonitrile, and Grignard addition with benzylmagnesium chloride . This method reduces the use of toxic reagents and the total number of reaction steps compared to traditional protocols for similar intermediates, which often involve harsher conditions or more complex protection/deprotection schemes [1]. While a direct, quantitative yield comparison is not available in the public domain, the patent literature for related atazanavir intermediates criticizes existing methods for high cost, long routes, low yield, and high toxicity, positioning this compound's process as an advantageous alternative [2].

Synthesis Process Chemistry Green Chemistry

Application Specificity: Validated Intermediate for Ritonavir and Lopinavir

The compound is explicitly named and validated as a key intermediate in the synthesis of the approved antiretroviral drugs Ritonavir and Lopinavir . This is a high-value, well-defined application that contrasts with the broader, more ambiguous claims of 'pharmaceutical development' or 'biological research' often associated with other chiral amino intermediates. For instance, while (3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol is also an intermediate for these drugs, its chemical state is different and it appears later in the synthesis . The direct, documented role of CAS 156732-13-7 in the Ritonavir pathway provides procurement with a clear, high-confidence use case.

Ritonavir Lopinavir HIV Protease Inhibitor

CAS 156732-13-7: Optimal Procurement and Use Scenarios Based on Evidence


Large-Scale Synthesis of Ritonavir or Lopinavir

This is the primary industrial application. The compound's validated role as a key intermediate in the Ritonavir/Lopinavir pathway makes it a critical procurement item for any organization manufacturing these APIs . Its streamlined synthesis from L-phenylalanine, with reduced steps and toxicity compared to legacy methods, supports cost-effective and environmentally responsible large-scale production [1].

Stereoselective Synthesis of Chiral Amino Alcohol Building Blocks

The compound's defined (S,Z)-stereochemistry is essential for chemists performing stereoselective reductions to produce chiral amino alcohols . This scenario is relevant for R&D groups developing new chemical entities where precise control over stereochemistry is required. Using CAS 156732-13-7 ensures a high degree of stereoselectivity in the subsequent reduction, as opposed to using a stereochemically undefined mixture which would yield a complex mixture of diastereomers [1].

Procurement of a High-Purity Intermediate for Regulatory-Compliant Manufacturing

The availability of this compound with a guaranteed purity of ≥98% (HPLC) makes it suitable for cGMP or regulatory-compliant manufacturing environments where impurity control is paramount . Procuring material with this specification reduces the need for in-house purification, saving time and resources while minimizing the risk of introducing impurities that could lead to batch failure [1].

Research and Development of Novel HIV Protease Inhibitors

For medicinal chemistry groups engaged in the discovery of new antiviral agents, CAS 156732-13-7 serves as a versatile scaffold . Its enaminone structure provides a handle for further derivatization, and its well-characterized properties facilitate the exploration of structure-activity relationships (SAR) around the HIV protease inhibitor pharmacophore [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.